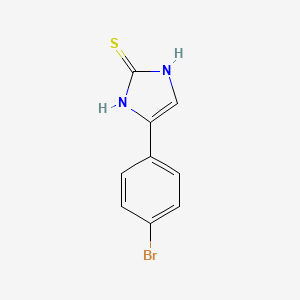

4-(4-Bromo-phenyl)-1H-imidazole-2-thiol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “4-(4-Bromo-phenyl)-1H-imidazole-2-thiol” is a complex organic molecule that contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms, and a thiol group, which is an organosulfur compound that contains a carbon-bonded sulfhydryl (–C–SH) group (resembling a hydroxyl group, –OH, in alcohol). The “4-Bromo-phenyl” part refers to a phenyl group (a ring of 6 carbon atoms, akin to benzene) with a bromine atom attached to the 4th carbon atom in the ring .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the imidazole ring, the bromine-substituted phenyl ring, and the thiol group. Techniques such as NMR (Nuclear Magnetic Resonance) and IR (Infrared) spectroscopy could be used to confirm the structure .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The bromine atom on the phenyl ring could potentially undergo substitution reactions. The thiol group is acidic and can form disulfide bonds. The imidazole ring is a common component of many biologically active molecules and can participate in various chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the bromine atom could increase the compound’s molecular weight and decrease its volatility compared to the non-brominated analog. The thiol group could contribute to a characteristic odor .Scientific Research Applications

Medicinal Chemistry: Antimicrobial Agents

4-(4-Bromophenyl)-1H-imidazole-2-thiol has potential applications in the development of new antimicrobial agents. Its structural motif is found in compounds that exhibit activity against various bacterial and fungal strains. The bromophenyl group can be instrumental in the synthesis of molecules that target microbial cell membranes or interfere with vital biological pathways .

Materials Science: Polymer Synthesis

This compound can serve as a building block in the synthesis of polymers with specific properties. The imidazole ring can interact with other components in a polymer matrix, potentially leading to materials with enhanced thermal stability, electrical conductivity, or unique optical properties .

Catalysis: Synthesis of Heterocycles

In catalysis, 4-(4-Bromophenyl)-1H-imidazole-2-thiol can be used to synthesize heterocyclic compounds. The bromine atom is a good leaving group in catalytic cycles, facilitating the formation of complex structures that are prevalent in pharmaceuticals and agrochemicals .

Polymer Science: Conjugated Microporous Polymers

The compound’s ability to form stable structures makes it suitable for creating conjugated microporous polymers (CMPs). These materials have applications in gas storage, separation technologies, and as scaffolds for catalysts .

Optoelectronics: Light-Emitting Diodes (LEDs)

In optoelectronics, derivatives of 4-(4-Bromophenyl)-1H-imidazole-2-thiol can be utilized in the design of organic LEDs (OLEDs). .

Environmental Science: Detection of Pollutants

This compound can be used in the synthesis of sensors for detecting environmental pollutants. Its reactivity with various analytes can lead to changes in optical or electrical properties, which can be measured to detect the presence of harmful substances .

Mechanism of Action

Safety and Hazards

Future Directions

The potential applications and future directions for this compound would depend on its physical and chemical properties, as well as its reactivity. It could potentially be used in the development of new pharmaceuticals or materials, given the biological relevance of the imidazole ring and the versatility of the thiol group .

properties

IUPAC Name |

4-(4-bromophenyl)-1,3-dihydroimidazole-2-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2S/c10-7-3-1-6(2-4-7)8-5-11-9(13)12-8/h1-5H,(H2,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJHSGVUEJWOYDR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CNC(=S)N2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00360671 |

Source

|

| Record name | 4-(4-Bromo-phenyl)-1H-imidazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00360671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Bromo-phenyl)-1H-imidazole-2-thiol | |

CAS RN |

436095-86-2 |

Source

|

| Record name | 4-(4-Bromo-phenyl)-1H-imidazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00360671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[5-(2-Amino-phenyl)-tetrazol-2-yl]-acetamide](/img/structure/B1270570.png)

![3-Amino-7-methoxy-thieno[2,3-b]quinoline-2-carboxylic acid](/img/structure/B1270577.png)

![3-Amino-6-methyl-thieno[2,3-b]quinoline-2-carboxylic acid](/img/structure/B1270581.png)